N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide
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Description
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H12N2O3S3 and its molecular weight is 340.43. The purity is usually 95%.
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Mechanism of Action
Thiophenes
are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Sulfonamides
are a group of compounds that contain the structure SO2NH2 . They have been widely used in medicine for their antibacterial properties, as they can inhibit the growth of bacteria by preventing the synthesis of folic acid, which is necessary for bacterial growth .
Biochemical Analysis
Biochemical Properties
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. By modulating these pathways, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For example, it may enhance or suppress the expression of genes involved in apoptosis, thereby affecting cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues, leading to conformational changes that reduce enzyme function. Additionally, this compound can interact with DNA, influencing gene expression by acting as a transcriptional regulator . These molecular interactions are critical for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity . Understanding the dosage thresholds is crucial for optimizing the compound’s therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, which modify the compound to facilitate its excretion. These metabolic transformations can affect the compound’s activity and duration of action . Additionally, this compound may influence metabolic flux by altering the levels of key metabolites in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This distribution is essential for the compound to reach its target sites and exert its biological effects . The localization and accumulation of this compound within specific tissues can also influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these organelles can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S3/c1-9-11(20-13(15-9)10-4-2-6-18-10)8-14-21(16,17)12-5-3-7-19-12/h2-7,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLVQXLJRAOJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.